REACTION_CXSMILES
|
CC(C)([O-])C.[K+].CO[C:9](=[O:23])[CH2:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[CH:13][CH:12]=1.C(OCC)(=O)[C:25]([O:27]CC)=[O:26]>>[C:17]1([C:14]2[CH:13]=[CH:12][C:11]([CH2:10][C:9](=[O:23])[C:25]([OH:27])=[O:26])=[CH:16][CH:15]=2)[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1 |f:0.1|
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Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
79 g
|
Type
|
reactant
|
Smiles
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COC(CC1=CC=C(C=C1)C1=CC=CC=C1)=O
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Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
After the initial exothermic reaction
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Type
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TEMPERATURE
|
Details
|
the reaction mixture was heated on a steam bath under nitrogen in order
|
Type
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DISSOLUTION
|
Details
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to dissolve solids
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Type
|
STIRRING
|
Details
|
The mixture was stirred at 60°-70° C. for 2 hours while low boiling material
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
was removed under vaccum
|
Type
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TEMPERATURE
|
Details
|
On cooling to room temperature
|
Type
|
STIRRING
|
Details
|
the viscous residue was stirred with 200 ml of ether and 350 ml of water
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Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
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CUSTOM
|
Details
|
The ether layer was separated
|
Type
|
EXTRACTION
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Details
|
extracted once with 100 ml of water
|
Type
|
EXTRACTION
|
Details
|
extracted once with ether
|
Type
|
EXTRACTION
|
Details
|
extracted with 2×300 ml of ether
|
Type
|
DISSOLUTION
|
Details
|
Some solids did not dissolve in the ether layer
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Type
|
CUSTOM
|
Details
|
The ether layer was then evaporated to dryness
|
Type
|
ADDITION
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Details
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A mixture of 160 ml of conc. HCl and 350 ml of acetic acid
|
Type
|
ADDITION
|
Details
|
was added to the solids
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 21/2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
On cooling down to ca. 50° C. a solid preciptated
|
Type
|
FILTRATION
|
Details
|
which was filtered
|
Type
|
WASH
|
Details
|
washed with 150 ml of water
|
Type
|
STIRRING
|
Details
|
The wet solid was stirred with 150 ml of acetonitrile for five minutes
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried under high vaccum at room temperature for 3 hours
|
Duration
|
3 h
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CC=C(C=C1)CC(C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |